molecular formula C9H14N2O8 B080571 Dimethyl 4,4-dinitroheptanedioate CAS No. 14826-50-7

Dimethyl 4,4-dinitroheptanedioate

Cat. No.: B080571
CAS No.: 14826-50-7
M. Wt: 278.22 g/mol
InChI Key: HOIDOAUGWVNMMM-UHFFFAOYSA-N
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Description

Dimethyl 4,4-dinitroheptanedioate is an organic compound characterized by a heptanedioate backbone substituted with two nitro groups at the 4,4-positions and esterified with methyl groups. For example, silver 4,4-dinitroheptanedioate (a precursor) was synthesized via bromination of silver salts in carbon tetrachloride, yielding a product with a boiling point of 110–120°C at 1 mm Hg and a molecular formula of C₆H₈Br₂N₂O₄ . This suggests that the dimethyl ester variant may share similar reactivity patterns, such as sensitivity to halogenation or oxidation.

Structurally analogous compounds, such as dimethyl 4,4-diacetylheptanedioate, highlight the role of substituents in dictating physical properties. Applications of such esters span pharmaceutical intermediates, polymer precursors, or specialty chemicals, though direct evidence for this compound’s uses remains speculative.

Properties

CAS No.

14826-50-7

Molecular Formula

C9H14N2O8

Molecular Weight

278.22 g/mol

IUPAC Name

dimethyl 4,4-dinitroheptanedioate

InChI

InChI=1S/C9H14N2O8/c1-18-7(12)3-5-9(10(14)15,11(16)17)6-4-8(13)19-2/h3-6H2,1-2H3

InChI Key

HOIDOAUGWVNMMM-UHFFFAOYSA-N

SMILES

COC(=O)CCC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC(=O)CCC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

14826-50-7

Synonyms

dimethyl 4,4-dinitroheptanedioate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dimethyl 4,4-dinitroheptanedioate with structurally or functionally related compounds, based on available

Compound Substituents Molecular Formula Key Properties Applications/Notes
This compound Nitro groups (4,4-), methyl esters C₉H₁₂N₂O₈ Likely high density due to nitro groups; reactive toward nucleophilic substitution . Potential intermediate in explosives or polymer synthesis (inferred from nitro groups).
Dimethyl 4,4-diacetylheptanedioate Acetyl groups (4,4-), methyl esters C₁₃H₂₀O₈ Crystalline structure; lower polarity than nitro derivatives . Polymer precursor or catalyst ligand (speculative).
4,4-Dimethylheptanedioic acid Carboxylic acid groups (4,4-) C₉H₁₆O₄ Higher solubility in polar solvents (vs. esters); melting point not reported . Used in coatings, resins, or biodegradable materials .
Silver 4,4-dinitroheptanedioate Nitro groups (4,4-), silver salt C₇H₈Ag₂N₂O₈ Boiling point: 110–120°C (1 mm Hg); reacts with bromine to form dibrominated products . Intermediate in halogenation reactions; limited direct applications.

Key Findings:

Functional Group Impact :

  • Nitro groups in this compound confer higher reactivity and density compared to acetylated analogs like dimethyl 4,4-diacetylheptanedioate. This makes the nitro derivative more suitable for energetic materials or reactive intermediates .
  • The diacid form (4,4-dimethylheptanedioic acid) exhibits enhanced solubility in polar solvents, favoring applications in coatings or resins .

Limitations:

  • Data on this compound’s physical properties (e.g., melting point, solubility) are absent in the provided evidence.
  • heptanedioate backbones).

Preparation Methods

Reaction Mechanism

The Michael addition proceeds via nucleophilic attack of the dinitromethane anion on the α,β-unsaturated carbonyl group of methyl acrylate. The reaction mechanism can be summarized as follows:

  • Formation of the Dinitromethane Anion : Potassium dinitromethane is suspended in water, where it dissociates to form the reactive dinitromethanide ion (C(NO2)2\text{C(NO}_2\text{)}_2^-).

  • Nucleophilic Addition : The dinitromethanide ion attacks the electron-deficient β-carbon of methyl acrylate, resulting in the formation of a new carbon-carbon bond.

  • Esterification : Sequential addition of two methyl acrylate molecules to the dinitromethane core yields this compound.

The overall reaction is represented as:

C(NO2)2H+2CH2=CHCOOCH3CH2(COOCH3)C(NO2)2CH2COOCH3+2H+\text{C(NO}2\text{)}2\text{H}^- + 2 \, \text{CH}2=\text{CHCOOCH}3 \rightarrow \text{CH}2(\text{COOCH}3)\text{C(NO}2\text{)}2\text{CH}2\text{COOCH}3 + 2 \, \text{H}^+

Reaction Conditions and Procedure

The synthesis is conducted under controlled conditions to optimize yield and purity:

  • Reactants :

    • Potassium dinitromethane (0.30 mol, 43.2 g)

    • Methyl acrylate (1.62 mol, 139.2 g, 5.4 equivalents)

  • Solvent : Deionized water (350 mL)

  • Temperature : 40°C

  • Time : Overnight (12–16 hours)

Stepwise Procedure :

  • Mixing : Potassium dinitromethane is suspended in deionized water and heated to 40°C.

  • Addition : Methyl acrylate is added dropwise over 1 hour to ensure controlled reaction kinetics.

  • Stirring : The mixture is stirred at 40°C overnight to complete the Michael addition.

  • Extraction : The aqueous phase is extracted with ethyl ether (3 × 100 mL) to isolate the organic product.

  • Drying and Concentration : The combined organic phases are dried over sodium sulfate (Na2SO4\text{Na}_2\text{SO}_4) and concentrated under reduced pressure to yield a viscous oil.

  • Crystallization : Methanol is added to induce crystallization, followed by recrystallization from ethanol to obtain pure this compound.

Table 1: Reaction Parameters and Yield

ParameterValue
Molar Ratio (DNM:MA)1:5.4
Temperature40°C
Time16 hours
Yield51.2 g (0.18 mol, 60%)
Purity>99% (by NMR)

Characterization and Analytical Data

The structural integrity and purity of this compound are confirmed through advanced spectroscopic techniques and elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) :

    • δ 3.613 ppm (6H, s, -OCH3_3)

    • δ 2.85 ppm (4H, t, J=8HzJ = 8 \, \text{Hz}, -CH2_2- adjacent to nitro groups)

    • δ 2.49 ppm (4H, t, J=7.2HzJ = 7.2 \, \text{Hz}, -CH2_2- adjacent to ester groups).

  • 13C^{13}\text{C} NMR (100 MHz, DMSO-d6d_6) :

    • δ 171.8 ppm (ester carbonyl carbons)

    • δ 125.0 ppm (nitro group carbons)

    • δ 52.7 ppm (methoxy carbons)

    • δ 29.5 ppm and 28.4 ppm (methylene carbons).

Table 2: NMR Spectral Assignments

Signal (δ, ppm)AssignmentMultiplicity
3.613Methoxy (-OCH3_3)Singlet
2.85Methylene near nitroTriplet
2.49Methylene near esterTriplet

Discussion of Method Efficiency and Applications

The described Michael addition method achieves a 60% yield, which is notable given the steric and electronic challenges posed by the dinitromethane anion. Key advantages include:

  • Scalability : The reaction can be scaled to produce multi-gram quantities without significant loss in yield or purity.

  • Low Sensitivity : Unlike many nitro-containing compounds, this compound exhibits low sensitivity to mechanical shock and friction, enhancing its safety profile during handling.

  • Versatility : The product serves as a precursor for further functionalization, such as hydrolysis to the diacid (4,4-dinitroheptanedioic acid) or reduction to the diol (4,4-dinitroheptanediol).

Comparative Analysis with Alternative Methods
While no alternative methods are detailed in the provided sources, the patented approach is distinguished by its use of aqueous conditions, which minimize the need for hazardous organic solvents. Additionally, the recrystallization step from ethanol ensures high purity, critical for subsequent synthetic steps in energetic material production .

Q & A

Q. What are the recommended synthetic routes for Dimethyl 4,4-dinitroheptanedioate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nitration of the parent heptanedioate ester. A two-step protocol is advised:

  • Step 1: Prepare the dimethyl heptanedioate precursor via esterification of heptanedioic acid using methanol and acid catalysis (e.g., H₂SO₄).
  • Step 2: Nitrate the precursor using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize decomposition. Monitor regioselectivity via TLC or HPLC. Key parameters include stoichiometric control of nitrating agents and inert atmosphere use to prevent byproducts. Characterization via NMR (¹H/¹³C) and IR confirms nitro group incorporation .

Q. How should researchers characterize the crystalline structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps:

  • Crystal Growth: Use slow evaporation from a dichloromethane/hexane mixture.
  • Data Collection: Employ a CAD-4 diffractometer with MoKα radiation (λ = 0.71073 Å) and ω/2θ scans.
  • Parameters: Monitor absorption (ψ-scan correction), lattice constants (e.g., monoclinic system, β ≈ 107°), and refinement (R-factor < 0.065).
ParameterValue
Space groupP21/c
a, b, c (Å)11.402, 8.691, 14.845
Volume (ų)1404.1
Z4
Refinement requires software like SHELXL, with H-atom constraints and thermal displacement modeling .

Q. What spectroscopic techniques are optimal for confirming the molecular structure of this compound?

Methodological Answer: Combine multiple techniques:

  • NMR: ¹H NMR detects methyl ester protons (δ 3.6–3.8 ppm) and nitro group proximity effects. ¹³C NMR identifies carbonyl (δ ~170 ppm) and nitro-substituted carbons.
  • IR: Strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Mass Spectrometry: HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validate with SC-XRD data to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Perform density functional theory (DFT) calculations:

  • Electrostatic Potential Maps: Identify electron-deficient regions (e.g., nitro groups) prone to nucleophilic attack.
  • Transition State Modeling: Use Gaussian or ORCA to simulate reaction pathways (e.g., hydrolysis or substitution).
  • QSPR Models: Corrogate steric/electronic descriptors (Hammett σ, Taft Es) with experimental rate constants. Validate predictions via kinetic studies under varying pH and solvent conditions .

Q. What strategies resolve discrepancies in crystallographic data during refinement (e.g., high R-factors or thermal motion)?

Methodological Answer: Address common issues:

  • Absorption Errors: Apply multi-scan corrections (e.g., SADABS) using >25 redundant reflections.
  • Disordered Atoms: Use PART commands in SHELXL to model split positions.
  • Thermal Parameters: Constrain anisotropic displacement for non-H atoms via ISOR or SIMU instructions. Cross-check with spectroscopic data to validate atomic assignments .

Q. How do steric and electronic effects influence the regioselectivity of nitration in related heptanedioate esters?

Methodological Answer: Analyze via comparative studies:

  • Steric Effects: Introduce bulky substituents (e.g., methyl vs. nitro) and monitor nitration sites via SC-XRD.
  • Electronic Effects: Use Hammett plots to correlate substituent σ values with nitration rates.
  • Computational Modeling: Calculate local electron density (MEPs) to predict reactive sites. For dimethyl 4,4-diacetylheptanedioate ( ), acetyl groups direct nitration to para positions via resonance stabilization .

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